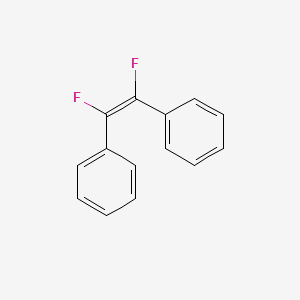
1,2-Difluorostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluorostilbene is an organic compound with the molecular formula C14H10F2. It is a derivative of stilbene, where two hydrogen atoms on the ethylene bridge are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluorostilbene can be synthesized through several methods. One common approach involves the stereoselective preparation of (E)-1,2-difluoro-1,2-ethenediyl bis(tributylstannane), followed by a stereospecific synthesis of (E)-1,2-difluorostilbenes . This method ensures high stereoselectivity and yields the desired product efficiently.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluorostilbene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound may yield difluorinated benzaldehydes, while reduction may produce difluorinated ethylbenzenes .
Scientific Research Applications
1,2-Difluorostilbene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 1,2-difluorostilbene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function and activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoroethylene: A simpler fluorinated compound with similar chemical properties.
1,1’-Dicyanostilbene: A stilbene derivative with different substituents, used in various research applications
Uniqueness
1,2-Difluorostilbene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
20488-55-5 |
|---|---|
Molecular Formula |
C14H10F2 |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
[(Z)-1,2-difluoro-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13- |
InChI Key |
VIWUJKBBJRFTMC-YPKPFQOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/F)/F |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


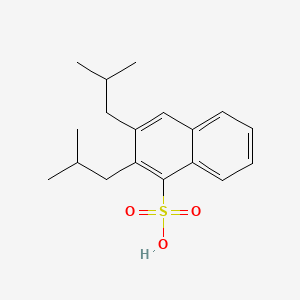
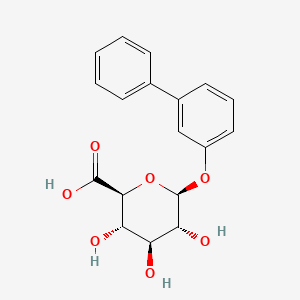
![N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide](/img/structure/B13791703.png)
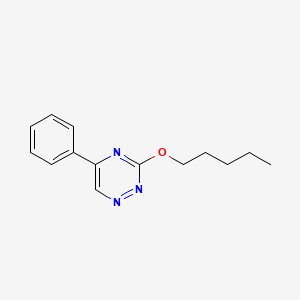
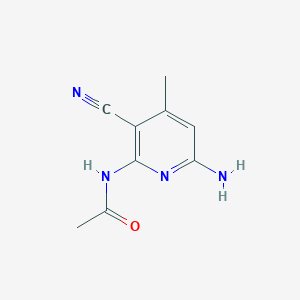
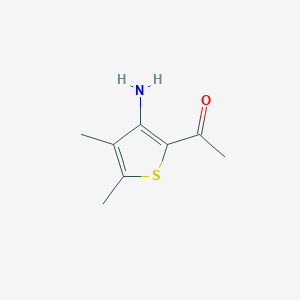
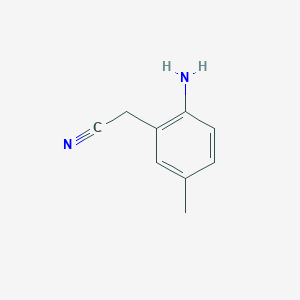
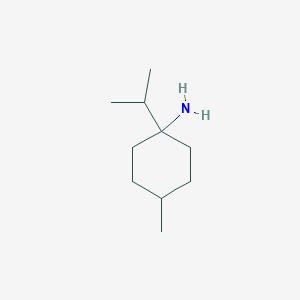
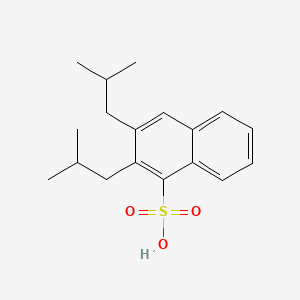
![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)
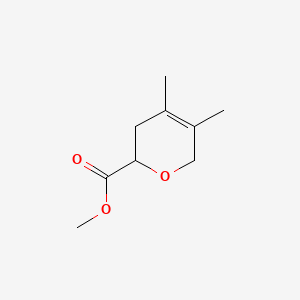
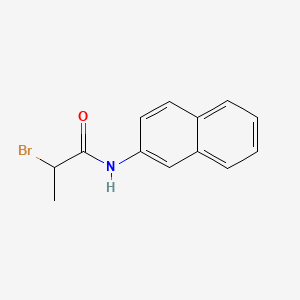
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
